molecular formula C11H13NO3 B3364233 3-(Pyrrolidin-3-yloxy)-benzoic acid CAS No. 1123169-10-7

3-(Pyrrolidin-3-yloxy)-benzoic acid

Cat. No. B3364233
CAS RN: 1123169-10-7
M. Wt: 207.23 g/mol
InChI Key: IEHDFKDPQMSFBK-UHFFFAOYSA-N
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Description

“3-(Pyrrolidin-3-yloxy)-benzoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. This five-membered nitrogen heterocycle allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve the functionalization of the pyrrolidine ring . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the characteristics of the pyrrolidine ring . The ring’s non-planarity, sp3-hybridization, and stereochemistry would all contribute to its properties .

Mechanism of Action

The mechanism of action of “3-(Pyrrolidin-3-yloxy)-benzoic acid” could be influenced by the different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring . These factors can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the study of “3-(Pyrrolidin-3-yloxy)-benzoic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the exploration of new synthetic strategies and the investigation of different substituents and stereoisomers could be valuable areas of future research .

properties

IUPAC Name

3-pyrrolidin-3-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)8-2-1-3-9(6-8)15-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHDFKDPQMSFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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